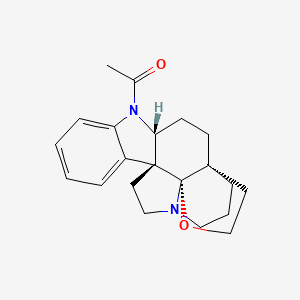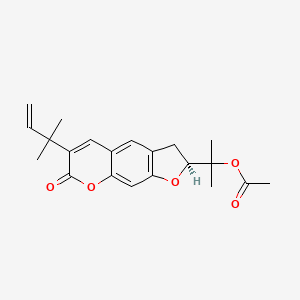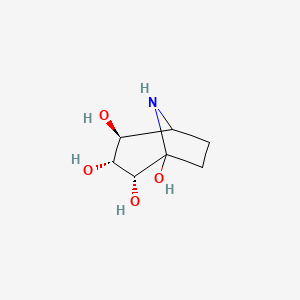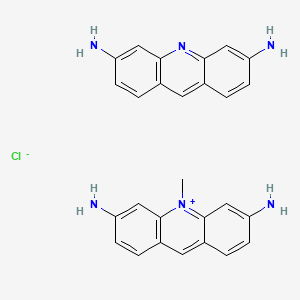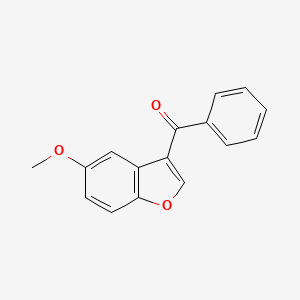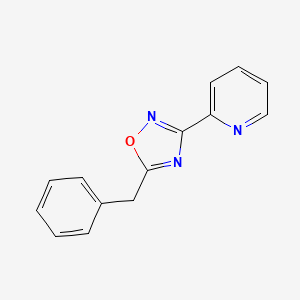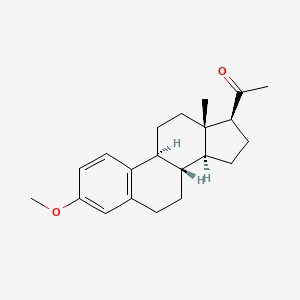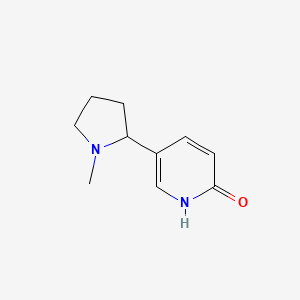
3,6,9,12,15-Pentaoxaheptadecane
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxaheptadecane, also known as crown ether, is a cyclic polyether compound that has been widely used in scientific research. Crown ethers have a unique structure that allows them to selectively bind with certain metal ions and organic molecules, making them useful in a variety of applications. In
Applications De Recherche Scientifique
Synthesis of Macrocyclic Ethers
Hexaethylene glycol is used as a substrate in the synthesis of binaphthol-based macrocyclic ethers. This process involves intramolecular oxidative coupling with CuCl (OH)-TMEDA .
Thermodynamic Property Analysis
The compound is used in thermodynamic property analysis. It is part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Hydrogel Formation
Hexaethylene glycol is used in the formation of synthetic hydrogels. These hydrogels have controlled physicochemical matrix properties and serve as powerful in vitro tools to dissect cell-extracellular matrix (ECM) interactions that regulate epithelial morphogenesis in 3D microenvironments .
Propriétés
IUPAC Name |
1-ethoxy-2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWALOBQJFOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052099 | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,6,9,12,15-Pentaoxaheptadecane | |
CAS RN |
4353-28-0 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4353-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol diethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15-PENTAOXAHEPTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8API468S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 3,6,9,12,15-Pentaoxaheptadecane?
A1: 3,6,9,12,15-Pentaoxaheptadecane is a linear polyether with the molecular formula C12H26O7 and a molecular weight of 266.33 g/mol. While spectroscopic data isn't explicitly provided in the given research excerpts, its structure suggests characteristic peaks in NMR and IR spectra associated with ether linkages and aliphatic chains.
Q2: How does 3,6,9,12,15-Pentaoxaheptadecane interact with metal ions?
A2: 3,6,9,12,15-Pentaoxaheptadecane can act as a ligand, coordinating with metal ions through its oxygen atoms. Research has shown its ability to form complexes with various metal ions, including uranium (VI) [], where it acts as a unidentate donor and hydrogen bond acceptor. This complexation behavior is similar to that of crown ethers, showcasing its potential in metal ion extraction and sensing applications.
Q3: Can 3,6,9,12,15-Pentaoxaheptadecane be incorporated into larger molecular structures?
A3: Yes, 3,6,9,12,15-Pentaoxaheptadecane can be incorporated into more complex molecules. For instance, it has been used as a linker in the synthesis of a synthetic ionophore []. This ionophore, designed to probe the mixing behavior of phospholipids, demonstrates the versatility of 3,6,9,12,15-Pentaoxaheptadecane as a building block in supramolecular chemistry.
Q4: Are there any studies on the impact of modifying the structure of 3,6,9,12,15-Pentaoxaheptadecane?
A4: While the excerpts provided don't delve into specific structure-activity relationships of 3,6,9,12,15-Pentaoxaheptadecane itself, a related study [] explores the properties of 3,6,9,12-Tetraoxacyclohexadecane-1,14-dithiol and 3,6,9,12,15-pentaoxaheptadecane-1,17-dithiol. These dithiol derivatives, upon oxidation, transform into macrocyclic structures analogous to crown ethers, exhibiting enhanced ionophoric properties. This highlights how structural modifications can significantly alter the compound's behavior and potential applications.
Q5: Has 3,6,9,12,15-Pentaoxaheptadecane been studied for its fluorescence properties?
A5: While the provided excerpts do not focus on the fluorescence properties of 3,6,9,12,15-Pentaoxaheptadecane itself, a study [] investigated a new podand incorporating this molecule and hydrazide groups. The research examined the influence of various transition metal ions on the spectral-fluorescent properties of their complexes with the podand. This suggests that incorporating 3,6,9,12,15-Pentaoxaheptadecane into larger structures can be used to study metal ion binding through fluorescence spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




